molecular formula C21H22N4O3 B2671798 2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1396868-70-4

2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2671798
CAS No.: 1396868-70-4
M. Wt: 378.432
InChI Key: JMIVEOKALCYOHT-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyridine core fused with a piperazine ring and a phenoxy-propanone moiety. This compound’s structure integrates a heterocyclic system (pyrazolo[1,5-a]pyridine) known for its pharmacological versatility, particularly in kinase inhibition and receptor modulation . The piperazine linker enhances solubility and bioavailability, while the phenoxy group may influence lipophilicity and target binding.

Properties

IUPAC Name

2-phenoxy-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-16(28-17-7-3-2-4-8-17)20(26)23-11-13-24(14-12-23)21(27)18-15-22-25-10-6-5-9-19(18)25/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIVEOKALCYOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one suggests several promising applications:

1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyridines exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. A study demonstrated that compounds with similar structures can effectively inhibit tumor growth in vitro and in vivo models by interfering with signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Activity
The pyrazolo[1,5-a]pyridine scaffold has also been linked to antimicrobial effects against a range of pathogens, including bacteria and protozoa. For example, derivatives have shown activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in treating infectious diseases . The compound's ability to disrupt microbial cell function makes it a candidate for further exploration in drug development.

3. Neuropharmacological Effects
Some studies suggest that compounds containing the pyrazolo[1,5-a]pyridine structure may possess neuroprotective properties. They may act as inhibitors of certain enzymes or receptors involved in neurodegenerative processes, presenting opportunities for treating conditions like Alzheimer's disease or Parkinson's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

Case Study 1: Anticancer Screening
A systematic screening of pyrazolo[1,5-a]pyridine derivatives was conducted to evaluate their anticancer activity against various human cancer cell lines. The study identified several compounds with IC50 values in the low micromolar range, demonstrating significant inhibition of cancer cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study 2: Antimicrobial Efficacy
In a study focusing on antimicrobial agents, a series of pyrazolo[1,5-a]pyridine derivatives were tested against Mycobacterium tuberculosis. The results showed that specific modifications to the core structure enhanced activity against drug-resistant strains. This highlights the potential for developing new treatments for tuberculosis using derivatives of this compound .

Case Study 3: Neuroprotective Properties
Research investigating the neuroprotective effects of pyrazolo[1,5-a]pyridines found that certain compounds could significantly reduce oxidative stress in neuronal cells. These findings suggest a potential application in neurodegenerative diseases where oxidative damage plays a critical role in pathology .

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of enzymes that are crucial for cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several pyrazolo-pyridine and piperazine-containing derivatives. Below is a detailed comparison based on synthesis, pharmacological activity, and physicochemical properties.

Pyrazolo[1,5-a]pyridine Derivatives

Compounds like 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Formula I, Patent 2020) exhibit RET kinase inhibition, a key therapeutic target in cancers such as thyroid carcinoma and non-small cell lung cancer . Unlike the target compound, Formula I includes a methoxypyridinylmethyl group on piperazine, which enhances RET binding affinity (IC₅₀ < 10 nM in assays) but reduces metabolic stability due to increased steric bulk .

Feature Target Compound Formula I (Patent 2020)
Core Structure Pyrazolo[1,5-a]pyridine with phenoxy-propanone Pyrazolo[1,5-a]pyridine with methoxypyridinylmethyl-piperazine
Kinase Inhibition Likely RET/kinase activity (inferred from analogs) Explicit RET inhibition (IC₅₀ < 10 nM)
Solubility Moderate (piperazine enhances aqueous solubility) Lower (due to hydrophobic methoxypyridinyl group)
Metabolic Stability Likely higher (simpler substituents) Reduced (CYP3A4-mediated oxidation of methoxy group)

Piperazine-Linked Pyrazolo-Pyrimidines

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives () differ in their fused heterocyclic systems but share piperazine-based solubility-enhancing motifs. These derivatives prioritize DNA intercalation or topoisomerase inhibition, unlike the target compound’s inferred kinase-targeted mechanism .

Bicyclic Amine Derivatives

The patent-published 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Formula II) replaces piperazine with a bicyclic amine (3,6-diazabicyclo[3.1.1]heptane). This modification improves blood-brain barrier penetration, a critical advantage for neurological targets, but introduces synthetic complexity compared to the target compound’s straightforward piperazine linkage .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is likely simpler than bicyclic amine derivatives (e.g., Formula II) due to the absence of stereochemical challenges .
  • Selectivity: Phenoxy-propanone moieties may reduce off-target effects compared to methoxy-pyridinyl groups in Formula I, which show broader kinase interactions .
  • Pharmacokinetics : Piperazine-based analogs generally exhibit favorable oral bioavailability (e.g., >60% in rodent models for similar compounds), though specific data for the target compound are unavailable .

Biological Activity

2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a novel compound that has garnered attention due to its potential biological activities. The structural components of this compound suggest it may interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure

The compound consists of:

  • A phenoxy group, which is known for enhancing bioactivity.
  • A pyrazolo[1,5-a]pyridine moiety, which has been associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties.
  • A piperazine ring that is often linked to central nervous system activity.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine structure can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion .

Case Study:
A specific derivative demonstrated an IC50 value of 7 nM against FGFR1, indicating potent inhibition of fibroblast growth factor receptors which are implicated in tumor growth . This suggests that this compound could similarly target these pathways.

Neuropharmacological Effects

The piperazine component is often associated with neuroactive properties. Compounds with similar structures have been shown to act as antagonists for dopamine receptors and other neurotransmitter systems . This opens avenues for exploring the potential use of this compound in treating neurological disorders.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Kinase Activity: Pyrazolo[1,5-a]pyridine derivatives often inhibit kinases involved in cell signaling pathways critical for cancer progression .
  • Apoptosis Induction: These compounds can trigger apoptotic pathways in cancer cells, enhancing their effectiveness as anti-cancer agents .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for determining the viability of this compound as a therapeutic agent. Preliminary studies suggest that modifications to the phenoxy and piperazine groups can enhance solubility and bioavailability, which are critical for effective drug formulation .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is essential.

CompoundStructureBiological ActivityIC50 (nM)
Compound APyrazolo[1,5-a]pyridine derivativeAnticancer7
Compound BPiperazine derivativeNeuroactive50
2-Phenoxy...Phenoxy-pyrazolo-piperazinePotentially anticancer/neuroactiveTBD

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology:

  • Step 1: Use a modified Baker-Venkataram rearrangement for precursor synthesis (e.g., 1,3-diketones), followed by cyclization with hydrazine derivatives to form the pyrazolo[1,5-a]pyridine core .
  • Step 2: Couple the pyrazolo-pyridine moiety to the piperazine scaffold via a carbonyl linker. Optimize reaction time (e.g., 7-hour reflux in ethanol/acetic acid) and stoichiometry to minimize byproducts .
  • Step 3: Purify intermediates via silica gel chromatography and recrystallize using absolute ethanol for high-purity crystals (≥97%) .
    • Key Parameters: Monitor reaction progress via TLC/HPLC, adjust pH for cyclization efficiency, and validate purity with NMR/mass spectrometry.

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Techniques:

  • Single-crystal X-ray diffraction to resolve dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl planes) and confirm hydrogen bonding patterns (e.g., O-H···N interactions) .
  • NMR Spectroscopy: Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and pyrazolo-pyridine carbons (δ 150–160 ppm in 13C^{13}\text{C} spectra).
  • Mass Spectrometry: Confirm molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .

Q. What in vitro pharmacological screening models are appropriate for preliminary activity assessment?

  • Experimental Design:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidinyl-piperazine derivatives show affinity for serotonin receptors) .
  • Assay Types: Use fluorescence polarization for binding affinity (IC50_{50}) or enzymatic assays (e.g., kinase inhibition). Include positive controls (e.g., reference inhibitors) and triplicate measurements .
  • Data Validation: Compare results against structurally similar compounds (e.g., 1-phenoxy-3-(4-pyrimidinylpiperazinyl)-propan-2-ol) to identify SAR trends .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Conflict Analysis Framework:

  • Step 1: Verify compound stability in physiological buffers (pH 7.4, 37°C) using LC-MS to rule out degradation .
  • Step 2: Assess bioavailability via pharmacokinetic studies (e.g., plasma half-life, Cmax_{\text{max}}) in rodent models.
  • Step 3: Cross-validate target engagement using ex vivo tissue assays (e.g., receptor occupancy) .
    • Case Study: If in vitro IC50_{50} values (nM range) do not translate to in vivo efficacy, investigate blood-brain barrier penetration or metabolite interference .

Q. What strategies optimize the compound’s selectivity for off-target mitigation?

  • Structural Optimization:

  • Modify Electron-Withdrawing Groups: Replace pyrazolo-pyridine with pyridinyl-triazolo moieties to alter π-π stacking interactions .
  • Adjust Piperazine Substituents: Introduce methyl or nitro groups at the 4-position to sterically hinder off-target binding .
    • Computational Tools: Use molecular docking (e.g., AutoDock Vina) to predict binding poses against homology models of related targets .

Q. How can long-term stability studies be designed to assess environmental and storage impacts?

  • Protocol Design:

  • Storage Conditions: Test degradation under accelerated conditions (40°C/75% RH for 6 months) vs. controlled environments (4°C, inert gas) .
  • Analytical Endpoints: Quantify impurities via HPLC-DAD and identify degradation products with HRMS .
  • Environmental Fate: Use OECD guidelines to assess hydrolysis, photolysis, and biodegradation in simulated ecosystems .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk Mitigation:

  • Personal Protective Equipment (PPE): Use P95 respirators for aerosol protection and nitrile gloves to prevent dermal exposure .
  • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min airflow.
  • Waste Disposal: Neutralize acidic byproducts before incineration .

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